Alsterpaullone

描述

准备方法

阿尔斯特保酮可以通过多种合成路线合成。 一种常用的方法是在酸性条件下,使5-硝基吲哚与2-氨基苯甲酰苯反应,形成中间体,然后环化生成阿尔斯特保酮 . 反应条件通常需要使用强酸,如盐酸或硫酸,并在高温下进行反应,以促进环化过程 .

在工业生产中,阿尔斯特保酮的合成方式类似,但规模更大。 该过程涉及使用大型反应器并精确控制反应条件,以确保最终产物的高产率和纯度 .

化学反应分析

Conjugation Reactions for Pharmacokinetic Optimization

Alsterpaullone has been chemically modified to enhance solubility and bioavailability. Notable examples include:

PEGylation Strategies

Two methods for polyethylene glycol (PEG) conjugation were developed to improve plasma half-life :

| Method | Reaction Site | Linker Type | Plasma Half-Life Increase |

|---|---|---|---|

| Activated carbamate | Indole NH | Urea | 8-fold (40 kDa PEG) |

| Anionic carbamate | Indole NH | Carbamate | 32-fold clearance reduction |

-

Outcome : PEG conjugates showed sustained release in vivo with 46–99% bioavailability via intraperitoneal administration .

Derivatization at the Indole Nitrogen

Modifications to the indole NH alter biological activity and selectivity:

2-Cyanoethyl Derivative (A2CE)

-

Reaction : Alkylation with acrylonitrile under basic conditions .

-

Effect : Enhanced inhibition of p27Kip1 transcription via Sirtuin 2 (Sirt2) inhibition (IC₅₀ = 3.5 μM) .

Benzylation

-

Reaction : Benzyl chloride treatment in the presence of a base.

-

Outcome : Reduced CDK inhibition but increased Sirtuin affinity .

Nitro Group Reduction

-

Conditions : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.

-

Product : 9-Aminothis compound, a potential intermediate for further functionalization .

Electrophilic Aromatic Substitution

-

Site : C2 and C7 positions of the indole ring.

-

Example : Bromination or sulfonation to generate probes for mechanistic studies .

Stability and Degradation Pathways

This compound’s stability is influenced by pH and enzymatic conditions:

Key Research Findings

-

Structure-Activity Relationship (SAR) : The nitro group at C9 is critical for CDK1/2 inhibition (IC₅₀ = 35–80 nM) . Removal reduces potency by >90% .

-

Cross-Reactivity : this compound inhibits GSK-3β (IC₅₀ = 110 nM) and Lck kinase (IC₅₀ = 470 nM) due to structural mimicry of ATP .

-

Prodrug Design : PEGylated derivatives maintain CDK inhibition while reducing clearance rates .

Table 1: Kinetic Parameters for PEG Conjugates

| Conjugate | k (release, h⁻¹) | t₁/₂ (h) | Bioavailability (%) |

|---|---|---|---|

| 20 kDa PEG-urea | 0.12 | 5.8 | 99 |

| 40 kDa PEG-carbamate | 0.08 | 8.7 | 46 |

Table 2: Comparative IC₅₀ of Derivatives

| Compound | CDK1 (nM) | CDK2 (nM) | Sirt2 (μM) |

|---|---|---|---|

| This compound | 35 | 80 | >50 |

| 9-Aminothis compound | 420 | 950 | 12 |

| A2CE | 210 | 480 | 3.5 |

科学研究应用

Anticancer Applications

Mechanism of Action

Alsterpaullone primarily functions as a CDK inhibitor, which leads to cell cycle arrest and apoptosis in various cancer cell lines. It has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential in Jurkat cells, a model for T-cell leukemia . In HeLa cells, this compound inhibits proliferation in a time- and dose-dependent manner, leading to G2/M phase arrest before apoptosis .

Case Studies

- HeLa Cells : In a study, this compound treatment resulted in significant apoptosis and cell cycle arrest, demonstrating its potential as a therapeutic agent against cervical cancer .

- Mouse Models : Research indicated that this compound improved survival rates and reduced tumor invasiveness in mouse models of lymphoproliferative disorders (LPDs). The treatment suppressed viral late gene expression and reduced tumor formation in the pancreas .

| Study Type | Cell Line/Model | Key Findings |

|---|---|---|

| In Vitro | Jurkat | Induced apoptosis via caspase activation |

| In Vitro | HeLa | G2/M arrest followed by apoptosis |

| In Vivo | Mouse Model | Increased survival; reduced tumor invasion |

Developmental Biology Applications

This compound has also been utilized to study developmental processes through its effects on the Wnt signaling pathway. By inhibiting Glycogen Synthase Kinase-3 beta (GSK3β), this compound stabilizes β-catenin, which is crucial for Wnt signaling.

Research Findings

In Nematostella vectensis, exposure to this compound resulted in ectopic oral tissue formation during regeneration and embryogenesis. This suggests that this compound can manipulate developmental pathways effectively .

| Experiment Type | Organism | Observations |

|---|---|---|

| Regeneration Study | Nematostella | Ectopic oral pole formation observed |

| Embryogenesis Study | Nematostella | Induced β-catenin stabilization leading to oral patterning |

Targeting Specific Cancer Types

Recent studies have identified this compound as a promising candidate for targeting specific subtypes of cancer, such as Group 3 medulloblastoma, which is characterized by MYC amplification.

Clinical Implications

this compound has shown efficacy in inhibiting cell cycle-related genes associated with this aggressive cancer type. Its ability to target the molecular pathways involved in tumorigenesis offers a potential therapeutic strategy for patients with this condition .

作用机制

阿尔斯特保酮通过抑制CDK和GSK-3的活性发挥作用。 CDK是蛋白激酶,在调节细胞周期中起着至关重要的作用,其抑制会导致细胞周期阻滞和凋亡 . GSK-3参与各种细胞过程,包括糖原代谢和细胞信号传导,阿尔斯特保酮对它的抑制已被证明具有神经保护作用 .

阿尔斯特保酮的分子靶标包括CDK1、CDK2、CDK5和GSK-3。 通过与这些激酶的ATP结合位点结合,阿尔斯特保酮阻止它们的活化及其随后对靶蛋白的磷酸化,从而抑制细胞增殖并诱导凋亡 .

相似化合物的比较

阿尔斯特保酮在CDK抑制剂中是独一无二的,因为它对多种CDK和GSK-3具有高效力和选择性。类似的化合物包括:

阿尔斯特保酮对多种CDK和GSK-3的高效力与选择性的独特组合,使其成为科学研究中宝贵的工具,也是各种疾病的潜在治疗剂 .

生物活性

Alsterpaullone is a small molecule inhibitor primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. Its biological activity has garnered attention due to its potential therapeutic applications in various cancers, particularly in the context of cell cycle regulation and apoptosis induction. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including data tables and case studies.

This compound primarily inhibits CDK2 and CDK9, which are critical for cell cycle progression. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound has shown effectiveness against various cancer types, particularly those associated with dysregulated CDK activity.

Key Findings:

- Cell Cycle Arrest : this compound treatment leads to G2/M phase arrest in HeLa cells, which is accompanied by apoptosis. The mechanism involves the modulation of several anti-apoptotic genes and DNA repair pathways .

- Apoptosis Induction : In EBV-infected B cells, this compound significantly increases apoptosis markers, demonstrating its potential in treating viral-associated malignancies .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound across different cell lines:

In Vivo Studies

This compound's antitumor activity has been validated in various animal models:

- Mouse Models : In a study involving mice with EBV-associated lymphoproliferative disorders (LPDs), treatment with this compound resulted in decreased tumor size and improved survival rates. The compound was administered intraperitoneally at doses of 1 mg/kg every other day for three weeks .

Case Study: Group 3 Medulloblastoma

A significant study identified this compound as a promising candidate for treating Group 3 medulloblastoma, a subtype with poor prognosis. The compound was shown to:

- Reduce cell proliferation in established medulloblastoma cell lines.

- Downregulate MYC expression and other cell cycle-related genes.

- Improve survival rates in xenograft models .

Wnt Pathway Modulation

This compound also influences the Wnt signaling pathway by inhibiting Glycogen Synthase Kinase-3β (GSK3β), leading to increased β-catenin levels. This modulation has implications for developmental biology and regenerative medicine:

属性

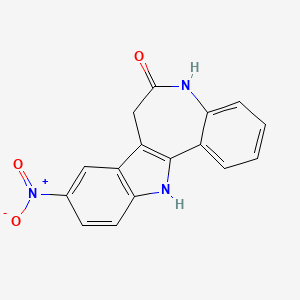

IUPAC Name |

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUKILHGKRVDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407444 | |

| Record name | alsterpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237430-03-4 | |

| Record name | Alsterpaullone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alsterpaullone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alsterpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alsterpaullone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。